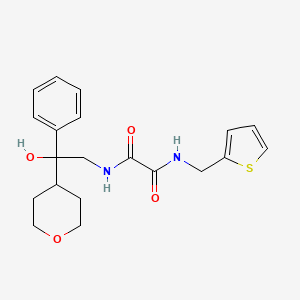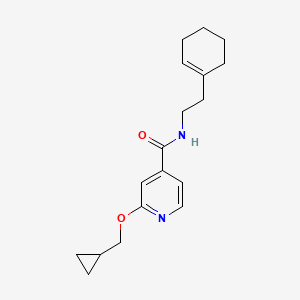
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide
カタログ番号 B2795825
CAS番号:
2034272-63-2
分子量: 300.402
InChIキー: BLYXLPMTFBSCLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPEB, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
科学的研究の応用
Synthesis and Imaging Applications
- PET Imaging Agents for Alzheimer's Disease : A study by Gao et al. (2017) focused on synthesizing carbon-11-labeled isonicotinamides as potential PET imaging agents for investigating the GSK-3 enzyme in Alzheimer's disease. The synthesis achieved high radiochemical yields and purity, indicating the compound's applicability in neuroimaging and neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
Chemical Synthesis and Material Science
- Dearomatising Intramolecular Coupling : Research by Brice and Clayden (2009) described the cyclisation of isonicotinamides carrying various substituents to yield spirocyclic compounds through a doubly dearomatising intramolecular coupling process. This highlights the compound's relevance in synthetic organic chemistry and the creation of novel molecular structures (Brice & Clayden, 2009).
Co-crystal Formation and Material Characterization
- Co-crystal Formation with Carboxylic Acids : A study by Lemmerer and Fernandes (2012) explored the co-crystallization of isonicotinamide with various carboxylic acids to form co-crystals exhibiting significant structural diversity. This research underscores the compound's utility in crystal engineering and the development of materials with tailored properties (Lemmerer & Fernandes, 2012).
Biological and Pharmaceutical Research
- Antimicrobial Evaluation : Ramachandran (2017) synthesized a series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, demonstrating good antibacterial activity against specific bacterial strains. This indicates the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (Ramachandran, 2017).
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(20-10-8-14-4-2-1-3-5-14)16-9-11-19-17(12-16)22-13-15-6-7-15/h4,9,11-12,15H,1-3,5-8,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXLPMTFBSCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid
2248215-01-0
(1-Methylimidazol-4-yl)-thiomorpholin-4-ylmethanone
2123341-72-8

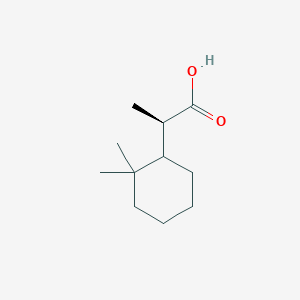
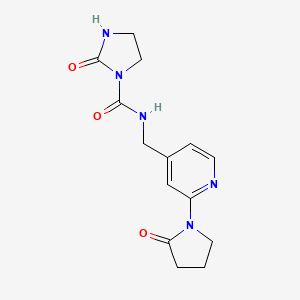

![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
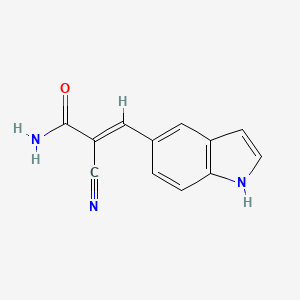
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
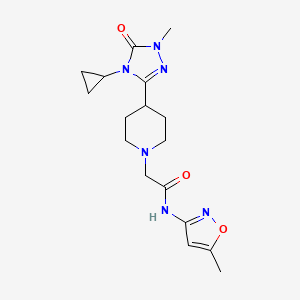
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)
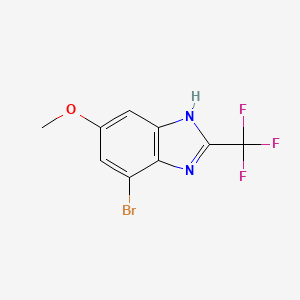
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)


![N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2795761.png)
